molecular formula C21H16N2 B158978 2-Benzyl-3-phenylquinoxaline CAS No. 10173-29-2

2-Benzyl-3-phenylquinoxaline

Cat. No.: B158978
CAS No.: 10173-29-2
M. Wt: 296.4 g/mol
InChI Key: UBXOGFPNPVOWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with phenyl and benzyl substituents at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-phenylquinoxaline typically involves the condensation of o-phenylenediamine with benzyl and phenyl-substituted aldehydes or ketones. One common method includes the reaction of 2-phenylquinoxaline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-3-phenylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-phenylquinoxaline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. These interactions make it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoxaline
  • 3-Benzylquinoxaline
  • 2-Benzyl-3-phenylquinoxaline

Uniqueness

This compound stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-benzyl-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXOGFPNPVOWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347840
Record name 2-Phenyl-3-benzylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10173-29-2
Record name 2-Phenyl-3-benzylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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